molecular formula C16H17F2NO B3850126 2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol

2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol

Cat. No.: B3850126
M. Wt: 277.31 g/mol
InChI Key: YLBDUBRHZYYZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a difluorophenyl group, a methylamino group, and a phenylethanol moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents to introduce the methylamino and phenylethanol groups. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is usually carried out under inert gas conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methylamino group may also play a role in modulating the compound’s activity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the difluorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO/c1-19(10-13-7-8-14(17)9-15(13)18)11-16(20)12-5-3-2-4-6-12/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDUBRHZYYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)F)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.